GSK-2586881
Description
GSK-2586881 is a truncated recombinant form of human angiotensin-converting enzyme 2 (ACE2), comprising the extracellular domain (amino acids 1–740) responsible for enzymatic activity and viral interaction . It was designed as a decoy receptor to bind the SARS-CoV-2 spike (S) protein, thereby blocking viral entry into host cells. Additionally, it aimed to mitigate ACE2 depletion-associated lung injury, a hallmark of severe COVID-19 and SARS . Clinical development targeted pulmonary hypertension, acute lung injury, and severe acute respiratory syndrome (SARS), advancing to Phase 2 trials before discontinuation in 2019 due to strategic pipeline restructuring . Despite promising preclinical data, its clinical efficacy and termination rationale remain underexplored in published literature.
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK2586881; GSK 2586881; GSK-2586881; APN01; APN 01; APN-01. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Mechanism of Action
- GSK-2586881 : Acts as a soluble ACE2 decoy, competitively binding SARS-CoV-2 S protein to prevent viral attachment to cellular ACE2. Simultaneously, it restores ACE2 enzymatic activity, reducing angiotensin II-driven lung injury .
- Remdesivir : A nucleotide analog inhibiting viral RNA-dependent RNA polymerase, disrupting viral replication .
- Chloroquine: Modulates ACE2 glycosylation, altering its conformation to inhibit S protein binding. It also exhibits immunomodulatory effects .
Clinical Development Status
Discussion of Research Findings
This compound’s unique dual mechanism distinguishes it from direct antivirals (e.g., Remdesivir) and host-directed small molecules (e.g., Chloroquine). While Remdesivir directly suppresses viral replication, this compound targets both viral entry and ACE2-mediated tissue damage, addressing two critical disease pathways . However, its discontinuation highlights challenges in advancing biologic therapies, including production costs, stability, and immune-related risks .
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